8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline
Overview
Description
8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline is a compound that belongs to the hydroxyquinoline family, which is known for its diverse applications in the field of chemistry and biology. The hydroxyquinoline core structure is a common motif in various synthetic derivatives that exhibit a wide range of biological activities and chemical properties.
Synthesis Analysis
The synthesis of hydroxyquinoline derivatives can be achieved through various methods. For instance, the synthesis of brominated hydroxyquinoline, which is closely related to the compound , involves the introduction of a photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ) . This method demonstrates the potential for creating sensitive photolabile groups that can be used in vivo due to their increased solubility and low fluorescence, making them useful as caging groups for biological messengers . Additionally, palladium-catalyzed reactions have been utilized to synthesize various 5-carboxamido-7-iodo-8-benzyloxyquinolines, indicating the versatility of palladium(0) catalysts in modifying the hydroxyquinoline scaffold .
Molecular Structure Analysis
The molecular structure of hydroxyquinoline derivatives can be complex and is often tailored for specific applications. For example, the synthesis of neodymium and ytterbium complexes with tridentate ligands based on benzoxazole-substituted 8-hydroxyquinolines shows the ability to form stable mononuclear complexes with specific coordination numbers . These complexes have been characterized crystallographically, demonstrating the importance of the hydroxyquinoline group in stabilizing the metal-ligand interaction .
Chemical Reactions Analysis
Hydroxyquinoline derivatives can undergo various chemical reactions, including aminocarbonylation and dehydroiodination . The reactivity of these compounds can be influenced by the presence of substituents on the quinoline ring, as seen in the selective aminocarbonylation of 5,7-diiodo-8-benzyloxyquinoline . The introduction of different substituents can lead to a range of products with diverse chemical properties and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxyquinoline derivatives are influenced by their molecular structure. For instance, the luminescence properties of lanthanide complexes with hydroxyquinoline ligands can be controlled by modifying the chromophore units in the ligands . The introduction of halogen atoms and electron-donating substituents can enhance the luminescence of these complexes . Additionally, the synthesis of azo 8-hydroxyquinoline benzoates has shown selective chromogenic chemosensor properties for metal ions like Hg2+ and Cu2+, indicating the potential for these compounds in sensing applications .
Scientific Research Applications
Insights of 8-Hydroxyquinolines in Medicinal Chemistry
8-Hydroxyquinoline (8-HQ) and its derivatives are recognized for their significant heterocyclic scaffold in organic and analytical chemistry, primarily due to their chromophore properties and ability to detect various metal ions and anions. Over the past two decades, this class of compounds has gained attention for its considerable biological activities. The synthetic modification of 8-hydroxyquinoline aims to develop more potent, target-based broad-spectrum drug molecules for treating life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these compounds contribute to their potential as drug candidates for various diseases. This review highlights the derivatives reported in the last five years and anticipates assisting medicinal chemists in synthesizing novel and pharmacologically potent agents for multiple therapeutic targets, including anti-proliferative, anti-microbial, anti-fungal, and anti-viral activities, as well as treating neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).
Analytical Applications in Potassium Bromate Titrations
8-Hydroxyquinoline solutions have been utilized in reversible indicators for potassium bromate titrations, showcasing the compound's utility in analytical chemistry. This review examines the use of reversible indicators in bromate titrations and highlights the suitability of α-naphthoflavone for the titration of 8-hydroxyquinoline solutions, underscoring the compound's analytical significance in titration methods (Belcher, 1949).
properties
IUPAC Name |
5-(2-bromoacetyl)-8-phenylmethoxy-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHSDLUBNZBRMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(=O)CBr)C=CC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470330 | |
Record name | 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100331-89-3 | |
Record name | 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-bromoacetyl)-8-benzyloxy-1H-quinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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